molecular formula C6H6N2S B045554 alpha-Amino-2-thiopheneacetonitrile CAS No. 61261-50-5

alpha-Amino-2-thiopheneacetonitrile

Cat. No.: B045554
CAS No.: 61261-50-5
M. Wt: 138.19 g/mol
InChI Key: NNJQHPAPVHHYEJ-UHFFFAOYSA-N
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Description

Amino(2-thienyl)acetonitrile is an organic compound with the molecular formula C6H6N2S It features a thiophene ring substituted with an amino group and an acetonitrile group

Scientific Research Applications

Amino(2-thienyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research explores its role in creating new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(2-thienyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with an amine and a cyanide source. The reaction typically proceeds under mild conditions, often using a solvent such as acetonitrile or ethanol. The reaction can be catalyzed by bases like triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of amino(2-thienyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Amino(2-thienyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

    Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle and exhibit diverse biological activities.

    Thiophene derivatives: Similar to amino(2-thienyl)acetonitrile, these compounds have a thiophene ring but may differ in substituents.

Uniqueness: Amino(2-thienyl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJQHPAPVHHYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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